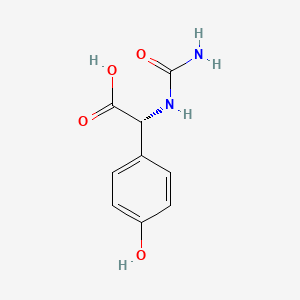
Guanosine 5'-phosphoimidazolide
Vue d'ensemble
Description
Guanosine 5’-phosphoimidazolide is a chemically modified nucleotide derivative of guanosine monophosphate. It is characterized by the presence of an imidazole group attached to the phosphate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of guanosine 5’-phosphoimidazolide typically involves the reaction of guanosine monophosphate with imidazole derivatives. One common method includes dispersing guanosine in dimethylformamide (DMF) and cooling the solution to below 10°C. Trimethylsilyl chloride (TBSCl) is then added in two batches, and the reaction is monitored by high-performance liquid chromatography (HPLC). After the reaction, water is added to precipitate the product, which is then filtered and washed .
Industrial Production Methods: While specific industrial production methods for guanosine 5’-phosphoimidazolide are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications. The key steps involve maintaining low temperatures and using appropriate solvents and reagents to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Guanosine 5’-phosphoimidazolide undergoes various chemical reactions, including nucleophilic substitution and hydrolysis. The compound can react with nucleophiles such as nucleoside monophosphates to form dinucleotides. It also undergoes hydrolysis to yield guanosine monophosphate and imidazole .
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions with nucleoside monophosphates (e.g., guanosine, adenosine, uridine) in aqueous phosphate buffers at pH 6.9 to 7.7.
Hydrolysis: Catalyzed by general bases such as phosphate monoanion and dianion.
Major Products:
Nucleoside 5’-monophosphate: Formed through hydrolysis.
Dinucleotides: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Guanosine 5’-phosphoimidazolide has several applications in scientific research:
Prebiotic Chemistry: It is used to study the non-enzymatic synthesis of RNA, providing insights into the origins of life.
Molecular Biology: The compound is employed in experiments to investigate the nucleophilicity of various amines and the formation of stable nucleotide derivatives.
Neuroprotection and Cancer Research: Guanosine derivatives, including guanosine 5’-phosphoimidazolide, have shown potential neuroprotective and cytotoxic effects in preclinical models
Mécanisme D'action
The mechanism of action of guanosine 5’-phosphoimidazolide involves its ability to act as a nucleophile and participate in nucleophilic substitution reactions. It facilitates the formation of phosphodiester bonds between nucleotides, which is crucial for RNA synthesis. Additionally, guanosine derivatives interact with adenosine receptors and modulate adenosine transmission, contributing to their neuroprotective and anti-tumorigenic effects .
Comparaison Avec Des Composés Similaires
- Guanosine 5’-monophosphate imidazolide
- Guanosine 5’-phosphate 2-methylimidazolide
- Adenosine 5’-phosphoimidazolide
Uniqueness: Guanosine 5’-phosphoimidazolide is unique due to its specific structure, which allows it to participate in non-enzymatic RNA synthesis and form stable nucleotide derivatives. Its ability to interact with nucleophiles and facilitate the formation of phosphodiester bonds distinguishes it from other similar compounds .
Propriétés
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-imidazol-1-ylphosphinic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N7O7P/c14-13-17-10-7(11(23)18-13)16-5-20(10)12-9(22)8(21)6(27-12)3-26-28(24,25)19-2-1-15-4-19/h1-2,4-6,8-9,12,21-22H,3H2,(H,24,25)(H3,14,17,18,23)/t6-,8-,9-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUZUNMTEUIDKC-WOUKDFQISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)P(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C=N1)P(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N7O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60989004 | |
| Record name | 9-{5-O-[Hydroxy(1H-imidazol-1-yl)phosphoryl]pentofuranosyl}-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60989004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69281-33-0 | |
| Record name | Guanosine 5'-phosphoimidazolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069281330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-{5-O-[Hydroxy(1H-imidazol-1-yl)phosphoryl]pentofuranosyl}-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60989004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B3330313.png)




![4-(2-chloro-6-fluorobenzyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylic acid](/img/structure/B3330340.png)



![3-{[2-Chloro-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B3330383.png)



